methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a carboxylate ester group and a hydrochloride salt form, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction proceeds under mild conditions and yields the desired pyrrolopyridine skeleton .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibiting kinase inhibition properties.
6H-pyrrolo[3,4-b]pyrazine derivatives: Similar in structure but with different biological activities.
Uniqueness
Methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride stands out due to its specific substitution pattern and the presence of the carboxylate ester group, which can influence its solubility, stability, and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-10-5-8(6)11-7;/h2-3,10H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNDZOHQHITYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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